
2',3'-Dideoxy-3'-fluor-α-Uridin
Übersicht
Beschreibung
2',3'-Dideoxy-3'-fluoro-alpha-uridine (dFdU) is a synthetic nucleoside analog of uridine, which is an essential component of nucleic acids. It has been extensively studied in the field of biochemistry and molecular biology due to its potential applications in drug development, gene regulation, and gene therapy. dFdU has been found to be an effective inhibitor of reverse transcriptase (RT) enzymes, which are involved in the replication of retroviruses. Additionally, dFdU has been shown to have antiviral, antifungal, and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Antikrebs- und Antivirale Mittel
Fluorierte Nukleosidanaloga, wie 2',3'-Dideoxy-3'-fluor-α-Uridin, haben als Antikrebs- und Antivirale Mittel viel Aufmerksamkeit erregt . Sie werden zur Behandlung verschiedener Krebsarten und Virusinfektionen eingesetzt .
Sonden für die enzymatische Funktion
Diese Verbindungen werden auch als Sonden für die enzymatische Funktion verwendet . Sie können Wissenschaftlern helfen zu verstehen, wie Enzyme funktionieren, was für die Entwicklung neuer Medikamente und Therapien entscheidend ist .
Mechanistische Sonden
Die Verbindung kann als mechanistische Sonde dienen und Einblicke in den Reaktionsmechanismus liefern . Dies kann bei der Entwicklung effizienterer synthetischer Methoden helfen .
Pharmazeutische Zusammensetzungen
this compound kann zur Formulierung pharmazeutischer Zusammensetzungen verwendet werden . Diese Zusammensetzungen können zur Behandlung verschiedener Krankheiten eingesetzt werden .
5. Forschung in den Bereichen Life Science, Materialwissenschaft, Chemische Synthese, Chromatographie, Analytik und viele andere Wissenschaftler mit Erfahrung in verschiedenen Forschungsbereichen, einschließlich Life Science, Materialwissenschaft, Chemische Synthese, Chromatographie, Analytik und vielen anderen, verwenden diese Verbindung in ihrer Forschung .
Entwicklung fluorhaltiger Medikamente
Seit der Entwicklung des ersten fluorhaltigen Medikaments im Jahr 1957 hat die Forschung im Bereich der Fluorchemie floriert und zu bemerkenswerten industriellen Anwendungen geführt . This compound kann zu diesem Bereich beitragen, indem es als Baustein bei der Synthese neuer fluorhaltiger Medikamente dient .
Wirkmechanismus
Target of Action
Similar compounds often target viral rna-dependent rna polymerase .
Mode of Action
It’s suggested that the transformation most likely diverges from the sn1 or sn2 pathway, but instead operates via a neighbouring-group participation mechanism .
Biochemical Pathways
Similar compounds often affect the synthesis of nucleoside triphosphates .
Result of Action
Similar compounds often result in the termination of rna transcription and decrease viral rna production, and viral rna replication .
Biochemische Analyse
Biochemical Properties
2’,3’-Dideoxy-3’-fluoro-alpha-uridine plays a significant role in biochemical reactions, particularly in the inhibition of viral replication. This compound interacts with viral DNA polymerases, enzymes responsible for the synthesis of viral DNA. By incorporating into the growing DNA chain, 2’,3’-Dideoxy-3’-fluoro-alpha-uridine terminates DNA elongation due to the absence of the 3’-hydroxyl group, which is essential for forming phosphodiester bonds. This interaction effectively halts viral replication, making it a potent antiviral agent .
Cellular Effects
The effects of 2’,3’-Dideoxy-3’-fluoro-alpha-uridine on various cell types and cellular processes are profound. In infected cells, this compound disrupts the normal function of viral DNA polymerases, leading to the inhibition of viral replication. Additionally, 2’,3’-Dideoxy-3’-fluoro-alpha-uridine can influence cell signaling pathways and gene expression by interfering with the synthesis of viral DNA. This disruption can lead to altered cellular metabolism and the activation of cellular defense mechanisms .
Molecular Mechanism
At the molecular level, 2’,3’-Dideoxy-3’-fluoro-alpha-uridine exerts its effects through a mechanism of chain termination. Upon incorporation into the viral DNA by viral DNA polymerases, the absence of the 3’-hydroxyl group prevents the addition of subsequent nucleotides, effectively terminating DNA synthesis. This mechanism is highly specific to viral DNA polymerases, minimizing the impact on host cellular DNA polymerases and reducing potential cytotoxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,3’-Dideoxy-3’-fluoro-alpha-uridine can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to potential degradation. Long-term studies have shown that continuous exposure to 2’,3’-Dideoxy-3’-fluoro-alpha-uridine can lead to the development of resistance in viral populations, necessitating careful monitoring and potential combination with other antiviral agents to maintain efficacy .
Dosage Effects in Animal Models
The effects of 2’,3’-Dideoxy-3’-fluoro-alpha-uridine in animal models are dose-dependent. At therapeutic doses, the compound effectively inhibits viral replication with minimal adverse effects. At higher doses, toxic effects such as hepatotoxicity and myelosuppression have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety in potential therapeutic applications .
Metabolic Pathways
2’,3’-Dideoxy-3’-fluoro-alpha-uridine is metabolized primarily in the liver, where it undergoes phosphorylation to its active triphosphate form. This active form is then incorporated into viral DNA by viral DNA polymerases. The compound’s metabolism involves several enzymes, including kinases and phosphatases, which regulate its activation and deactivation. The presence of the fluorine atom enhances the compound’s stability and resistance to degradation by cellular enzymes .
Transport and Distribution
Within cells, 2’,3’-Dideoxy-3’-fluoro-alpha-uridine is transported and distributed through nucleoside transporters. These transporters facilitate the uptake of the compound into cells, where it can exert its antiviral effects. The distribution of 2’,3’-Dideoxy-3’-fluoro-alpha-uridine within tissues is influenced by its affinity for nucleoside transporters and its ability to cross cellular membranes. The compound’s localization and accumulation in infected tissues enhance its therapeutic potential .
Subcellular Localization
2’,3’-Dideoxy-3’-fluoro-alpha-uridine is primarily localized in the nucleus, where it interacts with viral DNA polymerases. The compound’s subcellular localization is directed by its structural similarity to natural nucleosides, allowing it to be incorporated into viral DNA. This targeting to the nucleus is crucial for its antiviral activity, as it ensures that the compound is in proximity to its target enzymes and viral DNA .
Eigenschaften
IUPAC Name |
1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIUEHLYJFLWPK-BBVRLYRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=CC(=O)NC2=O)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361446 | |
| Record name | AC1LOQWD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
178374-44-2 | |
| Record name | AC1LOQWD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




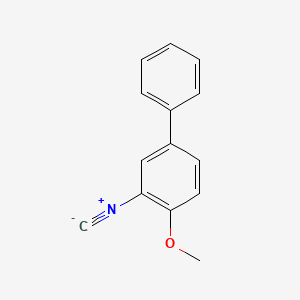

![Tetramethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate](/img/structure/B1621414.png)

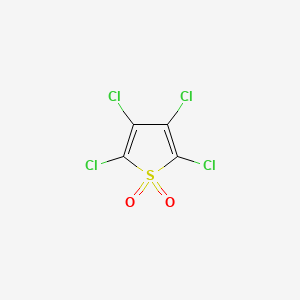

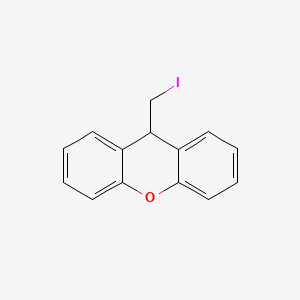
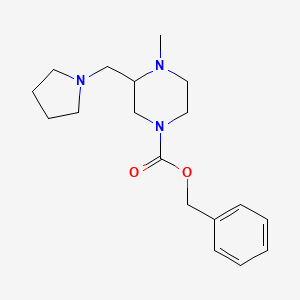
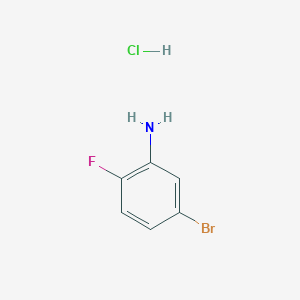

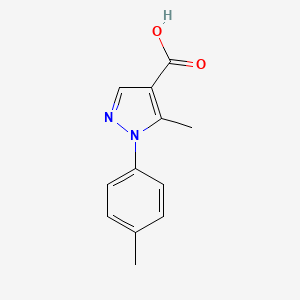
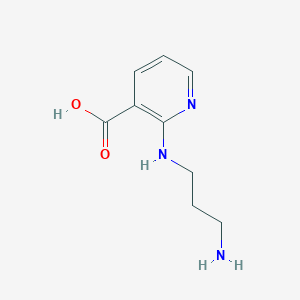
![3-[5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1621430.png)